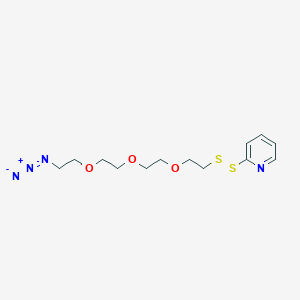
L-Histidine-d5 (hydrochloride hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidine-d5 (hydrochloride hydrate) is a deuterium-labeled version of L-Histidine hydrochloride hydrate. It is an endogenous metabolite and is used primarily in scientific research. The deuterium labeling makes it particularly useful in studies involving metabolic pathways and pharmacokinetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of L-Histidine-d5 (hydrochloride hydrate) typically involves the deuteration of L-Histidine hydrochloride hydrate. The process begins with the mixing of L-Histidine and deuterium oxide (D2O) in a controlled environment. The mixture is then subjected to a series of reactions to replace the hydrogen atoms with deuterium atoms. The final product is purified through crystallization and other purification techniques .
Industrial Production Methods
Industrial production of L-Histidine-d5 (hydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the final product meets the required standards for scientific research .
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidine-d5 (hydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, L-Histidine-d5 can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert L-Histidine-d5 into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted histidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like ammonia and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include imidazole derivatives, amine derivatives, and various substituted histidine compounds .
Wissenschaftliche Forschungsanwendungen
L-Histidine-d5 (hydrochloride hydrate) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of histidine metabolism.
Biology: Helps in studying protein synthesis and enzyme functions.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of L-Histidine-d5 (hydrochloride hydrate) involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound through various biochemical processes. This helps in understanding the molecular targets and pathways involved in histidine metabolism .
Vergleich Mit ähnlichen Verbindungen
L-Histidine-d5 (hydrochloride hydrate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
L-Histidine hydrochloride hydrate: The non-deuterated version, commonly used in biochemical studies.
L-Histidine methyl ester hydrochloride: Used in peptide synthesis and as a substrate in enzyme studies.
N-Acetyl-L-Histidine: Utilized in studies involving brain metabolism and neurochemistry.
L-Histidine-d5 (hydrochloride hydrate) stands out due to its enhanced stability and the ability to provide more detailed insights into metabolic processes compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C6H12ClN3O3 |
|---|---|
Molekulargewicht |
214.66 g/mol |
IUPAC-Name |
(2S)-2-amino-2,3,3-trideuterio-3-(2,4-dideuterio-1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i1D2,2D,3D,5D;; |
InChI-Schlüssel |
CMXXUDSWGMGYLZ-QGRMNJNTSA-N |
Isomerische SMILES |
[2H]C1=C(NC(=N1)[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N.O.Cl |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


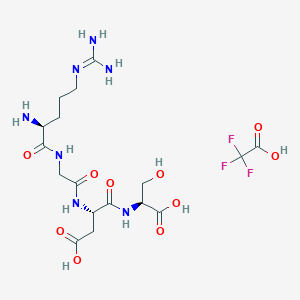
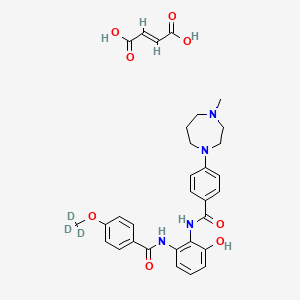
![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)
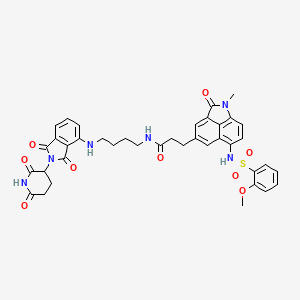


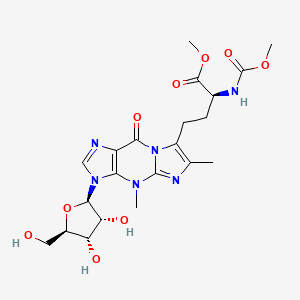
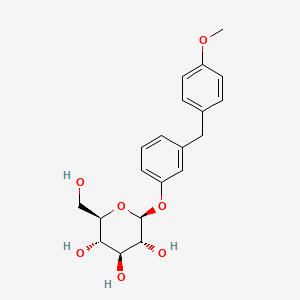
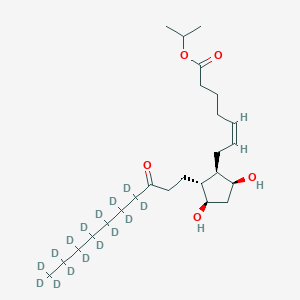

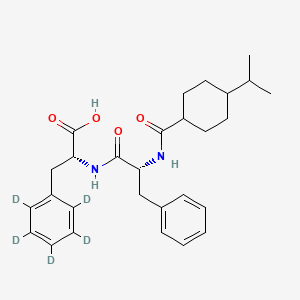

![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
